Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
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Overview
Description
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is of interest due to its unique chemical structure, which combines a cyclohexene ring with an indazole moiety, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate typically involves the reaction of cyclohex-2-en-1-ol with 1-methyl-1H-indazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohex-2-en-1-yl alcohol derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A ketone with similar structural features but lacking the indazole moiety.
1-Methyl-1H-indazole-3-carboxylic acid: The parent compound of the indazole moiety.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar indazole structure.
Uniqueness
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is unique due to its combination of a cyclohexene ring and an indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI Key |
OGGAALNLRNKHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3 |
Origin of Product |
United States |
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